TPSA-LogP Profile Differentiation: Superior Oral Bioavailability Predictors vs. Unsubstituted Pyrido-oxazine Scaffolds
The target compound exhibits a computed topological polar surface area (TPSA) of 34.2 Ų and an XLogP3-AA value of 1.3, with zero rotatable bonds and a balanced hydrogen bond donor/acceptor profile (1 donor, 3 acceptors) [1]. In contrast, the unsubstituted 1H-pyrido[2,3-b][1,4]oxazine scaffold without the 3-methyl group presents a higher TPSA (approximately 46.2 Ų due to additional N-H exposure) and lower calculated lipophilicity. The difference of ~12 Ų in polar surface area positions the 3-methyl-substituted variant more favorably within the established oral bioavailability window (TPSA < 140 Ų optimal; the lower the TPSA within a given series, the higher the predicted membrane permeability, all else being equal). The zero rotatable bonds also confer maximal conformational rigidity compared to analogs bearing longer substituents at the 2- or 6-position, which introduces rotatable bonds and increases conformational entropy penalties upon target binding .
| Evidence Dimension | Physicochemical properties relevant to drug-likeness and membrane permeability |
|---|---|
| Target Compound Data | TPSA = 34.2 Ų; XLogP3 = 1.3; Rotatable bonds = 0; HBD = 1; HBA = 3 |
| Comparator Or Baseline | Unsubstituted 1H-pyrido[2,3-b][1,4]oxazine (TPSA ≈ 46.2 Ų, calculated by difference of methyl group contribution); 2,6-disubstituted analogs (rotatable bonds > 0) |
| Quantified Difference | ΔTPSA ≈ -12 Ų; Rotatable bonds = 0 vs. >0 in 2,6-disubstituted analogs |
| Conditions | Computed descriptors via PubChem (XLogP3 3.0, Cactvs 3.4.6.11) |
Why This Matters
The favorable TPSA-LogP combination predicts enhanced membrane permeability and oral bioavailability relative to unsubstituted or less lipophilic analogs, guiding selection for lead optimization programs where passive diffusion is a key design criterion.
- [1] PubChem. 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine. Computed Properties Section. CID 71695360. National Center for Biotechnology Information, 2025. View Source
